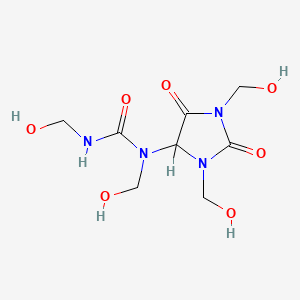

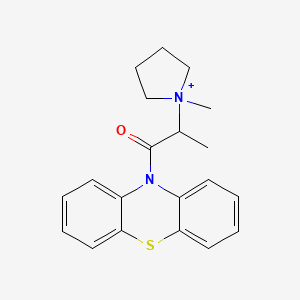

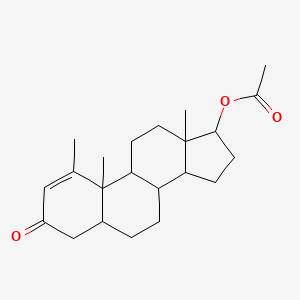

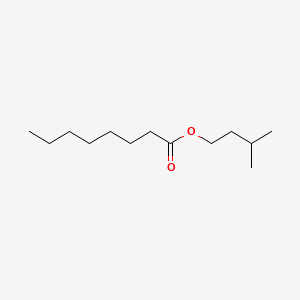

![molecular formula C32H58O13 B1206561 3-[3-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxydecanoyloxy]decanoic acid CAS No. 4348-76-9](/img/structure/B1206561.png)

3-[3-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxydecanoyloxy]decanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “R-1” is a significant organic molecule with diverse applications in various fields. It is known for its unique chemical structure and properties, which make it valuable in scientific research and industrial applications.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Herstellung von „R-1“ umfasst mehrere Synthesewege. Eine übliche Methode ist die Reaktion von ®-Propylenoxid mit Ammoniak und Keton in einem Reaktionskessel. Dieser Prozess beinhaltet Zwischenstufen der Hydrolyse, Konzentration, Rektifizierung und Reinigung, um hochreines ®-1-Amino-2-Propanol zu erhalten .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird die Produktion von „R-1“ optimiert, um Kosten und Umweltauswirkungen zu minimieren. Die oben beschriebene Methode eignet sich aufgrund ihrer Einfachheit, geringen Kosten und hohen Produktreinheit für die großtechnische Produktion .

Analyse Chemischer Reaktionen

Reaktionstypen: „R-1“ unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Umwandlung in entsprechende Oxide.

Reduktion: Bildung reduzierter Derivate.

Substitution: Austausch von funktionellen Gruppen durch andere Substituenten.

Häufige Reagenzien und Bedingungen:

Oxidation: Typischerweise beinhaltet sie Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Häufig werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Oft werden Halogenierungsmittel oder Nucleophile unter bestimmten Bedingungen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab. So kann Oxidation Oxide ergeben, während Reduktion Alkohole oder Amine liefern kann.

Wissenschaftliche Forschungsanwendungen

„R-1“ hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in der organischen Synthese und als Zwischenprodukt bei der Herstellung anderer Verbindungen verwendet.

Biologie: Wird in biochemischen Studien eingesetzt, um Stoffwechselwege und Enzymfunktionen zu verstehen.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen und als Vorstufe bei der Arzneimittelsynthese untersucht.

Industrie: Wird bei der Herstellung von Arzneimitteln, Agrochemikalien und Spezialchemikalien eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von „R-1“ beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielen und Signalwegen. Es kann je nach Struktur und biologischem Kontext als Enzyminhibitor oder -aktivator fungieren. Die Wirkungen der Verbindung werden durch die Bindung an aktive Zentren oder die Veränderung der Konformation von Zielproteinen vermittelt, wodurch biochemische Signalwege beeinflusst werden .

Ähnliche Verbindungen:

R-2: Ein weiterer Aminoalkohol mit ähnlichen Eigenschaften, aber unterschiedlicher Stereochemie.

R-3: Eine verwandte Verbindung mit einer zusätzlichen funktionellen Gruppe, die zu einer unterschiedlichen Reaktivität führt.

R-4: Ein Derivat mit einem modifizierten Kohlenstoffgerüst, das sein chemisches Verhalten beeinflusst.

Einzigartigkeit von „R-1“: „R-1“ zeichnet sich durch seine hohe optische Reinheit und spezifische Reaktivität aus, was es besonders wertvoll in der stereoselektiven Synthese und bei Anwendungen macht, die präzise molekulare Wechselwirkungen erfordern .

Wirkmechanismus

The mechanism of action of “R-1” involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or activator, depending on its structure and the biological context. The compound’s effects are mediated through binding to active sites or altering the conformation of target proteins, thereby influencing biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

R-2: Another amino alcohol with similar properties but different stereochemistry.

R-3: A related compound with an additional functional group, leading to distinct reactivity.

R-4: A derivative with a modified carbon skeleton, affecting its chemical behavior.

Uniqueness of “R-1”: “R-1” stands out due to its high optical purity and specific reactivity, making it particularly valuable in stereoselective synthesis and applications requiring precise molecular interactions .

Eigenschaften

CAS-Nummer |

4348-76-9 |

|---|---|

Molekularformel |

C32H58O13 |

Molekulargewicht |

650.8 g/mol |

IUPAC-Name |

3-[3-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxydecanoyloxy]decanoic acid |

InChI |

InChI=1S/C32H58O13/c1-5-7-9-11-13-15-21(17-23(33)34)43-24(35)18-22(16-14-12-10-8-6-2)44-32-30(28(39)26(37)20(4)42-32)45-31-29(40)27(38)25(36)19(3)41-31/h19-22,25-32,36-40H,5-18H2,1-4H3,(H,33,34) |

InChI-Schlüssel |

FCBUKWWQSZQDDI-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(CC(=O)O)OC(=O)CC(CCCCCCC)OC1C(C(C(C(O1)C)O)O)OC2C(C(C(C(O2)C)O)O)O |

Isomerische SMILES |

CCCCCCCC(CC(=O)O)OC(=O)CC(CCCCCCC)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O |

Kanonische SMILES |

CCCCCCCC(CC(=O)O)OC(=O)CC(CCCCCCC)OC1C(C(C(C(O1)C)O)O)OC2C(C(C(C(O2)C)O)O)O |

Synonyme |

2-O-rhamnopyranosyl-rhamnopyranosyl-3-hydroxyldecanoyl-3-hydroxydecanoate 2-RRHDHD rhamnolipid 1 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.